molecular formula C9H12O2S B13296443 2-(2-Methylthiophen-3-yl)butanoic acid

2-(2-Methylthiophen-3-yl)butanoic acid

Cat. No.: B13296443
M. Wt: 184.26 g/mol
InChI Key: VWAXPOFXYIASKS-UHFFFAOYSA-N
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Description

2-(2-Methylthiophen-3-yl)butanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound has a butanoic acid group attached to a methyl-substituted thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylthiophen-3-yl)butanoic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Methylation: The thiophene ring is then methylated at the 2-position using methyl iodide and a strong base like sodium hydride.

    Butanoic Acid Attachment: The final step involves the attachment of the butanoic acid group to the methyl-substituted thiophene ring. This can be achieved through a Friedel-Crafts acylation reaction using butanoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylthiophen-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiophene ring can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various electrophiles like halogens, nitro groups, and alkyl groups.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Functionalized thiophene derivatives.

Scientific Research Applications

2-(2-Methylthiophen-3-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.

    Medicine: Thiophene derivatives, including this compound, have shown potential as anti-inflammatory, anti-cancer, and antimicrobial agents.

    Industry: The compound is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylthiophen-3-yl)butanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(thiophen-2-yl)butanoic acid: Another thiophene derivative with a similar structure but different substitution pattern.

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group directly attached to the thiophene ring.

Uniqueness

2-(2-Methylthiophen-3-yl)butanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butanoic acid group provides additional functionality, allowing for further derivatization and application in various fields.

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

2-(2-methylthiophen-3-yl)butanoic acid

InChI

InChI=1S/C9H12O2S/c1-3-7(9(10)11)8-4-5-12-6(8)2/h4-5,7H,3H2,1-2H3,(H,10,11)

InChI Key

VWAXPOFXYIASKS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(SC=C1)C)C(=O)O

Origin of Product

United States

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